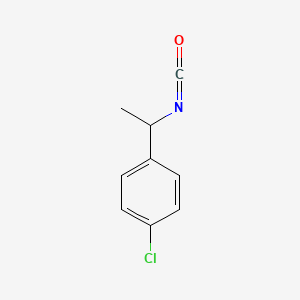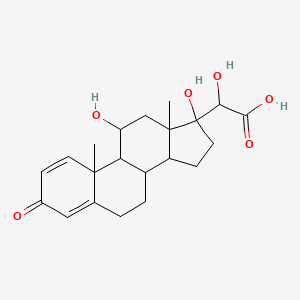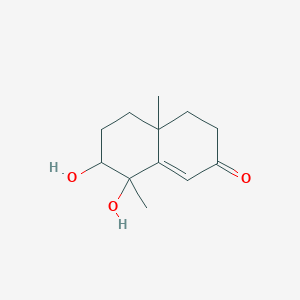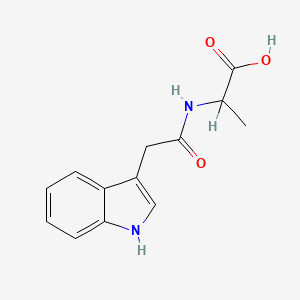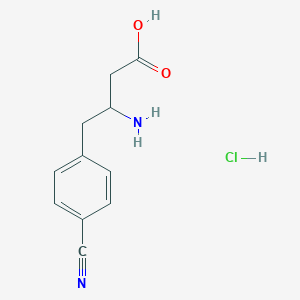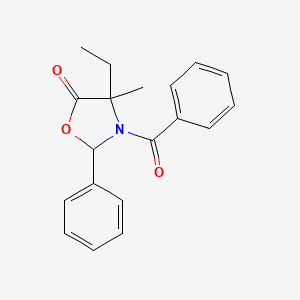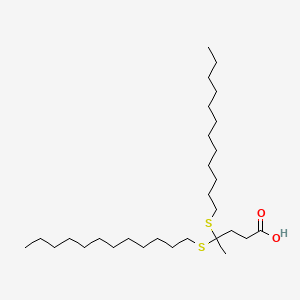
Pentanoic acid, 4,4-bis(dodecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4,4-bis(dodecylthio)-, also known as 4,4-bis(dodecylthio)pentanoic acid, is a specialized organic compound with the molecular formula C29H58O2S2. This compound is characterized by the presence of two dodecylthio groups attached to the fourth carbon of pentanoic acid. It is primarily used in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,4-bis(dodecylthio)- typically involves the reaction of 1-dodecanethiol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms bis(dodecylsulfanylthiocarbonyl) disulfide, which is then reacted with 4,4’-azobis(4-cyanovaleric acid) to yield the final product .
Industrial Production Methods
While specific industrial production methods for pentanoic acid, 4,4-bis(dodecylthio)- are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4,4-bis(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylthio groups.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pentanoic acid derivatives without the dodecylthio groups.
Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 4,4-bis(dodecylthio)- is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent in polymerization reactions, which allows for the controlled synthesis of polymers with specific architectures and functionalities . This compound is also used in the development of self-healing materials and covalently adaptable networks (CANs) .
Mécanisme D'action
The mechanism of action of pentanoic acid, 4,4-bis(dodecylthio)- in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The dodecylthio groups act as chain transfer agents, allowing for the controlled growth of polymer chains. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: Another RAFT agent with similar applications in polymer chemistry.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Used in controlled radical polymerization, particularly for methacrylate and methacrylamide monomers.
Uniqueness
Pentanoic acid, 4,4-bis(dodecylthio)- is unique due to its dual dodecylthio groups, which provide enhanced control over polymerization reactions compared to other RAFT agents. This compound’s ability to form stable intermediates and reinitiate polymerization makes it particularly valuable in the synthesis of complex polymer architectures.
Propriétés
Numéro CAS |
4200-61-7 |
|---|---|
Formule moléculaire |
C29H58O2S2 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
4,4-bis(dodecylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C29H58O2S2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2/h4-27H2,1-3H3,(H,30,31) |
Clé InChI |
XWIMFKGLFGDSOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


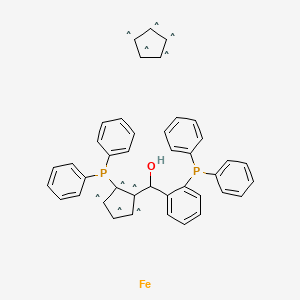
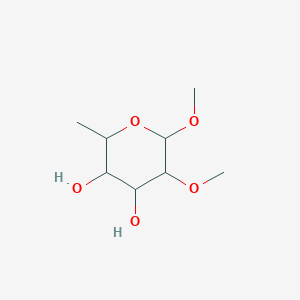
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
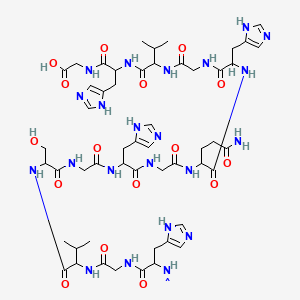


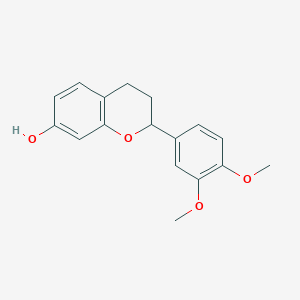
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
